molecular formula C12H12ClN3OS B5685040 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5685040
M. Wt: 281.76 g/mol
InChI Key: MIGFRZGGPVDJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as CET, is a chemical compound that has shown potential in scientific research applications. CET belongs to the class of compounds known as thioether ketones, which have been studied for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antifungal activities. In animal studies, 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to reduce inflammation and oxidative stress in the lungs, as well as inhibit the growth of cancer cells. Additionally, 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have antifungal activity against certain species of fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have a range of biological activities, making it a versatile tool for research. However, one limitation of using 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone and its potential side effects.

Future Directions

There are several areas of research that could be explored in the future with regards to 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One potential direction is the investigation of 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to fully understand the anticancer and antifungal activities of 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone, as well as its potential as a therapeutic agent for these conditions. Finally, further studies are needed to explore the safety and toxicity of 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone in different experimental settings.

Synthesis Methods

1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone can be synthesized through the reaction of 4-chlorobenzaldehyde with ethyl 2-mercaptoacetate, followed by the reaction with 4-amino-5-ethyl-4H-1,2,4-triazole in the presence of a base. The resulting product is then subjected to oxidation with hydrogen peroxide to yield 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone. This synthesis method has been reported in scientific literature and has been used to produce 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone for research purposes.

Scientific Research Applications

1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential as an anti-inflammatory agent, with research suggesting that it may have a protective effect against acute lung injury. 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential as an antifungal agent, with research suggesting that it may have activity against certain fungal species.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-11-14-12(16-15-11)18-7-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFRZGGPVDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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